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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

Cat. No.: B3022743 G

This guide offers an in-depth comparative analysis of aminomethylphenol analogs, a versatile class of compounds often synthesized via the Mannich 

interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1] Th

and drug development professionals, providing objective comparisons, supporting experimental data, and insights into the structure-activity relationsh

Introduction: The Aminomethylphenol Scaffold
Aminomethylphenols, also known as phenolic Mannich bases, are compounds characterized by a phenol ring bearing an aminomethyl (-CH₂NR₂) sub

in drug discovery, as modifications to the phenol ring, the amine, or the methylene bridge can dramatically alter the compound's physicochemical prop

these compounds, primarily through the one-pot Mannich reaction involving a phenol, formaldehyde, and a primary or secondary amine, makes them

throughput screening.[1]

The biological prowess of these analogs stems from the unique combination of the electron-rich phenolic ring, which can participate in hydrogen bond

chain, which can be protonated at physiological pH, enhancing water solubility and interaction with biological macromolecules.[2] This guide will disse

therapeutic areas.

General Structure of Aminomethylphenol Analogs
The versatility of the aminomethylphenol scaffold lies in its modular nature. Variations in the R¹, R², and R³ groups allow for fine-tuning of steric, electr

activity.
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1. Seed cancer cells in a 96-well plate.
Allow to adhere overnight.

2. Treat cells with various concentrations
of aminomethylphenol analogs.

3. Incubate for a specified period
(e.g., 24, 48, or 72 hours).

4. Add MTT solution to each well
and incubate for 2-4 hours.

5. Solubilize the purple formazan crystals
with a solubilizing agent (e.g., DMSO).

6. Measure absorbance at ~570 nm
using a plate reader.

7. Calculate cell viability relative to untreated controls
and determine IC50 values.
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Caption: Simplified pathway of apoptosis induction by aminomethylphenols.

Conclusion and Future Perspectives
The aminomethylphenol scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. This guide highlights that subtle stru

length, the number of hydroxyl groups, or the nature of the amine substituent—can profoundly impact biological activity across anticancer, antioxidant

relationships discussed herein underscore the importance of rational design in medicinal chemistry.

Future research should focus on:

Mechanism of Action Studies: Elucidating the specific molecular targets for the most potent analogs to move beyond phenotypic screening.

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate the

Combinatorial Libraries: Leveraging the simplicity of the Mannich reaction to create larger, more diverse libraries to discover analogs with novel act

By integrating rational design with robust biological evaluation, the full therapeutic potential of aminomethylphenol analogs can be realized.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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